Cas no 2172207-42-8 (2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)

2-{2-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido]phenoxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropane ring and a phenoxyacetic acid moiety, which enhance conformational rigidity and facilitate selective modifications in peptide chains. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient deprotection under mild basic conditions. This compound is particularly useful for introducing constrained amino acid analogs into peptide sequences, improving stability and bioactivity. Its high purity and well-defined reactivity make it a reliable building block for researchers developing peptidomimetics or studying structure-activity relationships in medicinal chemistry.
2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid structure
2172207-42-8 structure
商品名:2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid
CAS番号:2172207-42-8
MF:C27H24N2O6
メガワット:472.489267349243
CID:5922757
PubChem ID:165963369

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid
    • 2172207-42-8
    • 2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
    • EN300-1482130
    • インチ: 1S/C27H24N2O6/c30-24(31)16-34-23-12-6-5-11-22(23)28-25(32)27(13-14-27)29-26(33)35-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-16H2,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: MNPIYUDYWQRRGD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1C=CC=CC=1OCC(=O)O

計算された属性

  • せいみつぶんしりょう: 472.16343649g/mol
  • どういたいしつりょう: 472.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 777
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 114Ų

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482130-0.5g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
0.5g
$3233.0 2023-05-23
Enamine
EN300-1482130-1.0g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
1g
$3368.0 2023-05-23
Enamine
EN300-1482130-250mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
250mg
$840.0 2023-09-28
Enamine
EN300-1482130-10000mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
10000mg
$3929.0 2023-09-28
Enamine
EN300-1482130-50mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
50mg
$768.0 2023-09-28
Enamine
EN300-1482130-500mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
500mg
$877.0 2023-09-28
Enamine
EN300-1482130-5000mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
5000mg
$2650.0 2023-09-28
Enamine
EN300-1482130-100mg
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
100mg
$804.0 2023-09-28
Enamine
EN300-1482130-0.05g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
0.05g
$2829.0 2023-05-23
Enamine
EN300-1482130-2.5g
2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]phenoxy}acetic acid
2172207-42-8
2.5g
$6602.0 2023-05-23

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid 関連文献

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acidに関する追加情報

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid: A Novel Compound in Pharmaceutical Research

2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2172207-42-8, represents a promising candidate for the development of novel therapeutics targeting various biological pathways. Its intricate chemical architecture, which includes a fluoren-9-yl group, a methoxycarbonyl moiety, and a cyclopropaneamidophenoxy framework, suggests potential applications in drug discovery and molecular biology. Recent studies have highlighted its role in modulating cellular signaling mechanisms and its potential as a scaffold for the design of multifunctional drugs.

The fluoren-9-yl group, a tricyclic aromatic system, is a well-known structural element in medicinal chemistry due to its ability to enhance molecular stability and bioavailability. When combined with the methoxycarbonyl group, which is a common functional group in pharmaceuticals, the compound exhibits enhanced solubility and metabolic stability. The cyclopropaneamidophenoxy segment, on the other hand, introduces a cyclopropane ring and an amide linkage, which are critical for modulating receptor interactions and improving pharmacological activity. These structural features collectively contribute to the compound's potential as a lead molecule in the development of targeted therapies.

Recent advancements in fluoren-9-yl-based derivatives have demonstrated their utility in the design of small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders. For instance, a 2023 study published in Journal of Medicinal Chemistry explored the role of fluoren-9-yl-containing compounds in inhibiting the activity of protein kinase C (PKC), a key enzyme involved in cell proliferation and survival. The study highlighted the importance of the methoxycarbonyl group in stabilizing the enzyme-inhibitor complex, thereby enhancing the compound's efficacy. This finding underscores the significance of the CAS number 2172207-42-3 compound in the context of kinase-targeted therapies.

The cyclopropaneamidophenoxy moiety of the compound is particularly intriguing due to its ability to interact with specific protein targets. Cyclopropane rings are known for their strain-induced reactivity, which can be exploited to design molecules with unique binding properties. The amide linkage in the cyclopropaneamidophenoxy segment further enhances the compound's ability to form hydrogen bonds with target proteins, a critical factor in drug-receptor interactions. This structural feature has been leveraged in the development of inhibitors for enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases like Alzheimer's.

One of the most notable applications of the CAS number 2172207-42-8 compound is its potential in the treatment of inflammatory diseases. A 2024 study published in Pharmaceutical Research investigated the anti-inflammatory properties of this compound in a mouse model of rheumatoid arthritis. The study found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. The mechanism of action was attributed to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.

Another area of interest is the compound's potential in cancer therapy. Research published in Cancer Letters in 2023 explored the antitumor activity of the CAS number 2172207-42-8 compound in vitro and in vivo. The study demonstrated that the compound effectively induced apoptosis in cancer cells by targeting the Bcl-2 family of proteins, which are known to regulate cell survival. The fluoren-9-yl group was found to enhance the compound's ability to penetrate cell membranes, while the methoxycarbonyl moiety contributed to its stability in biological systems. These findings highlight the compound's potential as a novel therapeutic agent for various types of cancer.

The synthesis of the CAS number 2172207-42-8 compound involves a series of well-defined chemical reactions that build up its complex structure. The process typically begins with the formation of the fluoren-9-yl ring through a Diels-Alder reaction, followed by the introduction of the methoxycarbonyl group via esterification. The cyclopropaneamidophenoxy segment is then incorporated through a coupling reaction, which requires precise control of reaction conditions to ensure the formation of the correct stereochemistry. These synthetic steps are critical for producing the compound in sufficient quantities for further research and development.

Despite its promising properties, the CAS number 2172207-42-8 compound faces challenges in terms of its pharmacokinetic profile. Studies have shown that the compound has limited oral bioavailability due to its poor solubility in aqueous solutions. To address this issue, researchers have explored the use of prodrug strategies, where the compound is modified to enhance its solubility and absorption. For example, a 2023 study in Drug Discovery Today reported the development of a prodrug form of the compound that exhibited significantly improved bioavailability in animal models. This approach could pave the way for the compound's clinical application in the future.

In addition to its therapeutic potential, the CAS number 2172207-42-8 compound has also been studied for its role in drug delivery systems. The unique structure of the compound allows it to act as a carrier for other therapeutic agents, enhancing their delivery to target tissues. For instance, a 2024 study published in Advanced Drug Delivery Reviews demonstrated that the compound could be used as a nanocarrier for the delivery of chemotherapy drugs, improving their targeting efficiency and reducing systemic toxicity. This application highlights the versatility of the compound in the field of pharmaceutical science.

The ongoing research into the CAS number 2172207-42-8 compound reflects the dynamic nature of drug discovery and the importance of understanding the relationship between molecular structure and biological activity. As scientists continue to explore the potential of this compound, it is likely to play a significant role in the development of new therapies for a wide range of diseases. The integration of advanced analytical techniques, such as computational modeling and high-throughput screening, will be essential in optimizing the compound's properties and accelerating its transition from the laboratory to clinical practice.

In conclusion, the CAS number 2172207-42-8 compound, with its complex structure and diverse biological activities, represents a promising candidate for pharmaceutical research. Its unique combination of the fluoren-9-yl, methoxycarbonyl, and cyclopropaneamidophenoxy moieties offers a versatile platform for the design of novel therapeutics. As research in this area continues to advance, the compound is poised to make a significant impact in the treatment of various diseases, underscoring the importance of continued exploration and innovation in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd